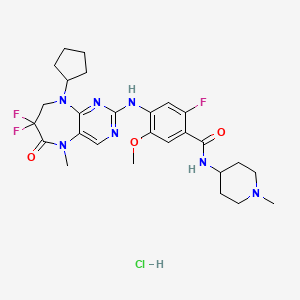

TAK-960 hydrochloride

描述

TAK-960 hydrochloride is a potent and selective inhibitor of polo-like kinase 1 (PLK1) with IC50 values of 0.8 nM for PLK1, 16.9 nM for PLK2, and 50.2 nM for PLK3 . It exhibits more than 20-fold selectivity for PLK1 over FAK, MLCK, and FES, and has minimal activity against a panel of 282 other kinases .

Molecular Structure Analysis

The molecular formula of TAK-960 hydrochloride is C27H34F3N7O3 . The crystal structure of PLK1 in complex with TAK-960 has been determined .Chemical Reactions Analysis

TAK-960 hydrochloride is an ATP-competitive inhibitor of PLK1 . It shows inhibitory activities against PLK2 and PLK3 .Physical And Chemical Properties Analysis

The molecular weight of TAK-960 hydrochloride is 598.06 . More detailed physical and chemical properties are not available in the retrieved data.科学研究应用

结直肠癌的抗肿瘤活性

TAK-960盐酸盐已被研究用于其抗肿瘤活性,特别是在结直肠癌(CRC)中。它是一种Polo样激酶1(Plk1)的ATP竞争性抑制剂,在各种癌细胞系中显示出有效性,包括CRC。在涉及CRC细胞系和患者来源的异种移植研究中,TAK-960表现出不同的抗增殖反应,并诱导细胞周期阻滞和多倍体,表明其作为治疗剂的潜力,无论是单独使用还是与其他治疗方法结合使用(Klauck et al., 2018)。

细胞敏感性的机制

已经探索了细胞对TAK-960敏感性的分子机制,以确定临床开发的潜在基因特征。一项研究表明,对TAK-960敏感或耐药的癌细胞系中,基因如CDKN2A、CD36和TLR4的表达存在差异。它还表明,CDKN2A状态可能是TAK-960抗肿瘤活性的预测生物标志(Honda et al., 2011)。

增强放射治疗

TAK-960也被研究用于增强放射治疗的细胞毒效应。通过在放射敏感的有丝分裂期诱导细胞周期阻滞,它可能提高放射治疗在癌症治疗中的有效性(Inoue et al., 2015)。

广谱的临床前抗肿瘤活性

TAK-960应用的另一个重要方面是其广谱的临床前抗肿瘤活性。它已显示出对多种肿瘤细胞系的活性,包括多药耐药细胞系。它对肿瘤异种移植模型的影响,包括耐药和转移性白血病模型,强调了其作为口服、选择性PLK1抑制剂具有显著抗肿瘤功效的潜力(Hikichi et al., 2011)。

在肉瘤中诱导凋亡

TAK-960已被发现在肉瘤细胞系中诱导凋亡有效。这种效应与Mcl-1的下调有关,Mcl-1是凋亡的关键决定因子。该研究表明,在肉瘤中靶向PLK-1,同时抑制Mcl-1,可能导致更有效的癌症治疗(Nair & Schwartz, 2015)。

作用机制

Target of Action

TAK-960 hydrochloride is a potent, selective, orally active inhibitor of polo-like kinase 1 (PLK1) . It also shows inhibitory activities against PLK2 and PLK3 , with IC50s of 16.9 and 50.2 nM, respectively . PLK1 is a serine/threonine kinase that is a key regulator of multiple stages of mitotic progression .

Mode of Action

TAK-960 hydrochloride is an ATP-competitive PLK1 inhibitor . It interacts with its targets, leading to the inhibition of the PLKs. This interaction results in the accumulation of cells in the G2/M phase, aberrant polo mitosis morphology, and increased phosphorylation of histone H3 .

Biochemical Pathways

The primary biochemical pathway affected by TAK-960 hydrochloride is the mitotic progression . PLK1, the main target of TAK-960 hydrochloride, is crucial to the regulation of mitosis . It functions to initiate mitosis, control progression through the M phase, and trigger mitotic exit . The inhibition of PLK1 by TAK-960 hydrochloride disrupts these processes, leading to cell cycle arrest and polyploidy .

Pharmacokinetics

It is known to be an orally bioavailable compound , which suggests that it can be absorbed in the digestive system and distributed throughout the body.

Result of Action

TAK-960 hydrochloride inhibits the proliferation of multiple cancer cell lines and exhibits significant efficacy against multiple tumor xenografts . Following TAK-960 treatment, a highly variable accumulation of mitotic (indicating cell cycle arrest) and apoptotic markers is observed . Cell cycle analysis demonstrated that TAK-960 treatment induced G2/M arrest and polyploidy .

Action Environment

As an orally bioavailable compound , its absorption and bioavailability could potentially be influenced by factors such as the pH of the stomach, the presence of food, and the individual’s metabolic rate.

安全和危害

未来方向

TAK-960 hydrochloride has demonstrated efficacy across a broad range of cancer cell lines, including colorectal cancer (CRC), and is currently undergoing Phase I evaluation in adult patients with advanced solid malignancies . Future work should focus on the development of predictive biomarkers and hypothesis-driven rational combinations .

属性

IUPAC Name |

4-[(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34F3N7O3.ClH/c1-35-10-8-16(9-11-35)32-24(38)18-12-22(40-3)20(13-19(18)28)33-26-31-14-21-23(34-26)37(17-6-4-5-7-17)15-27(29,30)25(39)36(21)2;/h12-14,16-17H,4-11,15H2,1-3H3,(H,32,38)(H,31,33,34);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBHDFGFNVMONB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2F)NC3=NC=C4C(=N3)N(CC(C(=O)N4C)(F)F)C5CCCC5)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35ClF3N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

TAK-960 hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

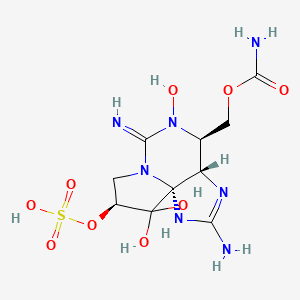

![[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-9-yl] hydrogen sulfate](/img/structure/B560001.png)

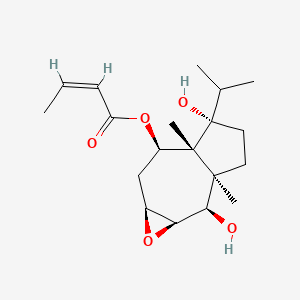

![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)